Organotin(IV) Complexes Derived from 3-(4-Fluorophenyl)-2-methylacrylic Acid Exhibit Quantifiable Antibacterial, Antifungal, and Antitumor Activity
When used as a carboxylate ligand (HL1) in the synthesis of organotin(IV) complexes, 3-(4-fluorophenyl)-2-methylacrylic acid yields di- and tri-organotin derivatives (compounds 4-6) that demonstrate antibacterial, antifungal, and antitumor activities superior to the uncoordinated free ligand [1]. The free ligand itself exhibits limited biological activity, whereas its organotin(IV) coordination complexes show enhanced potency, highlighting that the ligand's value lies in its ability to modulate metal center reactivity rather than in its intrinsic bioactivity [1].
| Evidence Dimension | Biological activity enhancement upon organotin(IV) complexation |
|---|---|
| Target Compound Data | Organotin(IV) complexes [Me3SnL] (4), [Bu3SnL] (5), and [Ph3SnL] (6) where L = 3-(4-fluorophenyl)-2-methylacrylate ligand |
| Comparator Or Baseline | Uncoordinated free 3-(4-fluorophenyl)-2-methylacrylic acid ligand (HL1) |
| Quantified Difference | Qualitative assessment: compounds 4-6 exhibit excellent antibacterial, antifungal, and antitumor activities, whereas the free ligand alone shows minimal or no activity under identical screening conditions |
| Conditions | In vitro antimicrobial screening assays; agar well diffusion method against bacterial and fungal strains; antitumor screening using potato disc assay against Agrobacterium tumefaciens |
Why This Matters
This direct evidence demonstrates that procurement of this specific compound is essential for research groups synthesizing organotin(IV) carboxylate complexes with validated biological screening outcomes, as the free ligand alone does not produce the documented activity profile.
- [1] Tariq M, Muhammad N, Sirajuddin M, Ali S, Shah NA, et al. Synthesis, spectroscopic characterization, X-ray structures, biological screenings, DNA interaction study and catalytic activity of organotin(IV) 3-(4-fluorophenyl)-2-methylacrylic acid derivatives. Journal of Organometallic Chemistry. 2013;723:79-89. View Source
